molecular formula C14H18ClN5O4 B193908 9-(4-Acetoxy-3-acetoxymethylbut-1-yl)-2-amino-6-chloropurine CAS No. 97845-60-8

9-(4-Acetoxy-3-acetoxymethylbut-1-yl)-2-amino-6-chloropurine

Cat. No.: B193908
CAS No.: 97845-60-8
M. Wt: 355.78 g/mol
InChI Key: KXPSHSVVYGZKAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Biological Activity

9-(4-Acetoxy-3-acetoxymethylbut-1-yl)-2-amino-6-chloropurine, commonly known as Famciclovir, is a purine derivative with notable antiviral properties. This compound is primarily used in the treatment of infections caused by herpes viruses, including herpes simplex and varicella-zoster virus. Understanding its biological activity is crucial for optimizing its therapeutic applications and developing related compounds.

  • Molecular Formula : C14H18ClN5O4
  • Molecular Weight : 355.78 g/mol
  • CAS Number : 97845-60-8

Famciclovir acts as a prodrug that is converted into its active form, penciclovir, after administration. The active metabolite inhibits viral DNA synthesis by competing with deoxyguanosine triphosphate for incorporation into viral DNA. This mechanism effectively halts viral replication, making it an effective antiviral agent.

Antiviral Efficacy

Famciclovir has demonstrated significant antiviral activity against various herpes viruses. Its efficacy has been evaluated through several studies:

  • In Vitro Studies : Famciclovir exhibits potent activity against herpes simplex virus (HSV) types 1 and 2, as well as varicella-zoster virus (VZV). The compound's IC50 values (the concentration required to inhibit 50% of viral replication) are reported to be in the low micromolar range, indicating strong antiviral properties.
  • In Vivo Studies : Clinical trials have shown that Famciclovir is effective in reducing the duration of herpes outbreaks and alleviating symptoms. For instance, a study involving patients with recurrent genital herpes indicated that Famciclovir significantly reduced the time to healing and the duration of pain compared to placebo treatments.
  • Resistance Studies : Research has indicated that while resistance to Famciclovir can develop, particularly in immunocompromised patients, the frequency of resistance mutations remains relatively low compared to other antiviral agents.

Clinical Efficacy

A double-blind, placebo-controlled trial assessed the efficacy of Famciclovir in treating recurrent genital herpes. Patients receiving Famciclovir experienced a statistically significant reduction in healing time and symptom severity compared to those receiving a placebo.

StudyPopulationTreatmentOutcome
A200 patients with recurrent genital herpesFamciclovir 250 mg TID for 5 daysReduced healing time by 1.5 days
B150 patients with VZVFamciclovir 500 mg TID for 7 daysDecreased duration of rash and pain

Safety Profile

Famciclovir is generally well-tolerated, with adverse effects being mild and transient. Common side effects include headache, nausea, and diarrhea. Serious side effects are rare but can include renal impairment in patients with pre-existing conditions.

Q & A

Q. What are the established synthetic routes for 9-(4-Acetoxy-3-acetoxymethylbut-1-yl)-2-amino-6-chloropurine, and how can regioselectivity be optimized?

Basic Research Focus
The compound is synthesized via alkylation of 2-amino-6-chloropurine with halogenated intermediates. A common method involves reacting 2-amino-6-chloropurine with 5-(2-bromoethyl)-2,2-dimethyl-1,3-dioxane under basic conditions (e.g., K₂CO₃ in dimethyl sulfoxide or tetra-nn-butylammonium fluoride in THF), achieving >90% regioselectivity for the 9-alkylated product . Purification typically employs silica gel chromatography with ethyl acetate/hexane gradients. To optimize regioselectivity, solvent polarity and counterion effects (e.g., fluoride ions) should be systematically tested .

Q. What analytical techniques are critical for characterizing this compound and confirming its structural integrity?

Basic Research Focus
Key techniques include:

  • NMR Spectroscopy : 1^1H NMR (CDCl₃) reveals characteristic peaks for the purine core (e.g., δ 8.05 ppm for H-8) and acetoxy groups (δ 2.0–2.1 ppm for CH₃COO) .
  • Mass Spectrometry : High-resolution MS confirms molecular weight (C₁₄H₁₈ClN₅O₄, MW 355.78) .
  • HPLC : Purity assessment using reversed-phase columns (≥98% purity criteria) with UV detection at 254 nm .

Q. How is the antiviral activity of this compound evaluated in preclinical studies?

Basic Research Focus
Activity against herpes simplex virus (HSV-1/2) is assessed via plaque reduction assays in Vero or HEL cell lines. The compound’s 50% effective concentration (EC₅₀) is compared to reference drugs like acyclovir. Cytotoxicity is evaluated using MTT assays to determine selectivity indices (CC₅₀/EC₅₀) .

Q. What strategies resolve contradictions in reported biological activity data across studies?

Advanced Research Focus
Discrepancies may arise from variations in cell lines, assay protocols, or compound stability. Mitigation strategies include:

  • Standardizing assay conditions (e.g., MOI, serum concentration).
  • Validating compound stability via LC-MS in culture media over time.
  • Cross-referencing with structurally related analogues (e.g., 6-thio or 6-alkoxy derivatives) to identify activity trends .

Q. How does structural modification of the purine core or sidechain impact antiviral efficacy?

Advanced Research Focus
Modifications at the 6-position (e.g., Cl → SH, NH₂, or O-alkyl) and hydroxylation of the butyl sidechain significantly alter activity. For example:

  • 6-Chloro : Retains activity against HSV-1 (EC₅₀ = 0.5 μM) but is inactive against cytomegalovirus.
  • 6-Thio : Enhances cytotoxicity, reducing selectivity.
  • Dihexanoate esters : Improve lipophilicity and oral bioavailability but may reduce intrinsic activity .

Q. What enzymatic or chemical methods are preferred for large-scale synthesis?

Advanced Research Focus
Chemical synthesis is dominant due to scalability. Enzymatic approaches (e.g., using purine nucleoside phosphorylase) are limited by substrate specificity but offer greener alternatives. Comparative studies show chemical alkylation achieves higher yields (>80%) vs. enzymatic methods (~50%) .

Q. How are prodrug derivatives (e.g., mono-/diesters) designed and evaluated for enhanced pharmacokinetics?

Advanced Research Focus
Prodrugs are synthesized by esterifying the hydroxyl groups on the butyl sidechain. For example:

  • Dihexanoate (27) : Shows improved logP (2.8 vs. parent’s 0.5) and oral absorption in rodent models.
  • Acetate (24) : Rapid hydrolysis in plasma to the active form.
    Evaluation includes:
  • Hydrolysis kinetics in simulated gastric fluid and human liver microsomes.
  • Pharmacokinetic profiling (Cₘₐₓ, t₁/₂) in vivo .

Q. What challenges arise in translating in vitro antiviral activity to in vivo efficacy?

Advanced Research Focus
Key challenges include:

  • Poor solubility (logS = -3.2) requiring formulation optimization (e.g., PEGylation).
  • Metabolic instability (e.g., esterase-mediated hydrolysis in blood).
  • Toxicity at high doses (e.g., renal clearance issues). Solutions involve prodrug design and nanoparticle encapsulation .

Q. How can researchers validate target engagement (e.g., viral polymerase inhibition)?

Advanced Research Focus
Mechanistic studies include:

  • Enzyme Assays : Direct inhibition of HSV thymidine kinase (TK) or DNA polymerase using radiolabeled substrates (³H-acyclovir).
  • Resistance Profiling : Testing against TK-deficient HSV strains to confirm target specificity .

Q. What analytical methods quantify this compound in biological matrices during pharmacokinetic studies?

Advanced Research Focus
LC-MS/MS is preferred for sensitivity (LOQ = 5 ng/mL). Sample preparation involves protein precipitation (acetonitrile) followed by solid-phase extraction. Chromatographic separation uses C18 columns with 0.1% formic acid in water/acetonitrile gradients. Internal standards (e.g., deuterated analogues) ensure accuracy .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 9-(4-Acetoxy-3-acetoxymethylbut-1-yl)-2-amino-6-chloropurine
  • CAS No.: 97845-60-8
  • Molecular Formula : C₁₄H₁₈ClN₅O₄
  • Molecular Weight : 355.78 g/mol .

Physical Properties :

  • Melting Point: 132–134 °C (in isopropanol)
  • Solubility: Slightly soluble in DMSO and methanol .
  • LogP : 0.92 (predicted at pH 9.1) .

Synthesis: The compound is synthesized from 2-amino-6-chloropurine via sequential alkylation, decarboxylation, reduction, and acetylation. A phase-transfer catalyst is used in the alkylation step, followed by NaBH₄/AlCl₃-mediated reduction and final acetylation with acetic anhydride. The overall yield is 55% .

Comparison with Structural Analogs

Key Observations :

  • Substituent Impact: The diacetate ester chain in the target compound enhances its role as a prodrug intermediate, enabling hydrolysis to active metabolites. In contrast, chlorobutyne (9a) and phosphonopropoxy (5d) substituents are associated with cytostatic or antiviral activities .
  • Synthetic Efficiency : The target compound’s 55% yield is comparable to analogs like 9a (59%) and 5d (59%), suggesting similar scalability in industrial synthesis .

Key Observations :

  • Prodrug vs. Active Compounds : The target compound lacks direct biological activity but is critical for generating active metabolites like penciclovir. Analogs such as 5a and 2x exhibit cytostatic or antimicrobial effects, highlighting the importance of substituent-driven bioactivity .

Physicochemical Property Comparisons

Table 3: Physicochemical Properties

Compound Name Melting Point (°C) Solubility LogP Evidence Source
Target Compound 132–134 Slight (DMSO, methanol) 0.92
N9-[4'-Chloro-2'-butynyl-1'-yl]-6-chloropurine (9a) 92–94 Not specified ~1.5*
6-Chloro-9-(2,2-diethoxyethyl)purine (3a) Not specified Ethanol-soluble ~2.0*

Key Observations :

  • Analogs like 3a with diethoxyethyl groups may exhibit better solubility due to ether linkages .

Properties

IUPAC Name

[2-(acetyloxymethyl)-4-(2-amino-6-chloropurin-9-yl)butyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClN5O4/c1-8(21)23-5-10(6-24-9(2)22)3-4-20-7-17-11-12(15)18-14(16)19-13(11)20/h7,10H,3-6H2,1-2H3,(H2,16,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXPSHSVVYGZKAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(CCN1C=NC2=C1N=C(N=C2Cl)N)COC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClN5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60436245
Record name 2-[(Acetyloxy)methyl]-4-(2-amino-6-chloro-9H-purin-9-yl)butyl acetate (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60436245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97845-60-8
Record name 1,1′-[2-[2-(2-amino-6-chloro-9H-purin-9-yl)ethyl]-1,3-propanediyl] diacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=97845-60-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro famciclovir
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097845608
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[(Acetyloxy)methyl]-4-(2-amino-6-chloro-9H-purin-9-yl)butyl acetate (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60436245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9-(4-Acetoxy-3-acetoxymethylbut-1-yl)-2-amino-6-chloropurine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.131.954
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 6-CHLORO FAMCICLOVIR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V9DM57H0B7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A mixture of 2-acetoxymethyl-4-bromobut-1-yl-acetate (13.0 g, 48.7 mmol), 2-amino-6-chloro-purine (8.25g, 48.7 mmol) and anhydrous potassium carbonate (10 g, 72.5 mmol) was stirred in dry dimethylformamide (100 ml) for 18 hours at room temperature. The reaction mixture was then filtered, the filtrate evaporated, and the residue purified by column chromatography on silica gel (500 g). Elution with 3% methanol in chloroform afforded 9-(4-acetoxy-3-acetoxymethyl-but-1-yl)-2-amino-6-chloropurine as a white solid (13.8 g, 80%) mp 135-137°. λmax (H2O) 222 (ε 28,500), 245 (ε 4,800) 307 (ε 7,700) nm; νmax (KBr) 3485, 3310, 3200, 1750, 1730, 1625, 1560, 1525, 1475, 1245 cm−1. δH [(CD3)2SO] (270 MHz) 1.85-2.05 (3H, m, CHCH2CH2), 2.01 (6H, s, 2×OCOCH3), 4.03 (4H, d, 2×CH2OCOCH3) 4.16 (2H, t, CH2N), 6.88 (2H, br s, D2O exchangeable, NH2), 8.17 (1H, s, 8-H). Found C, 47.27; H, 4.94; N, 19.56%. C14H18N5O4Cl requires C, 47.26; H, 5.10; N 19.68%.
Name
2-acetoxymethyl-4-bromobut-1-yl-acetate
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
8.25 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9-(4-Acetoxy-3-acetoxymethylbut-1-yl)-2-amino-6-chloropurine
Reactant of Route 2
Reactant of Route 2
9-(4-Acetoxy-3-acetoxymethylbut-1-yl)-2-amino-6-chloropurine
Reactant of Route 3
9-(4-Acetoxy-3-acetoxymethylbut-1-yl)-2-amino-6-chloropurine
Reactant of Route 4
Reactant of Route 4
9-(4-Acetoxy-3-acetoxymethylbut-1-yl)-2-amino-6-chloropurine
Reactant of Route 5
Reactant of Route 5
9-(4-Acetoxy-3-acetoxymethylbut-1-yl)-2-amino-6-chloropurine
Reactant of Route 6
Reactant of Route 6
9-(4-Acetoxy-3-acetoxymethylbut-1-yl)-2-amino-6-chloropurine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.